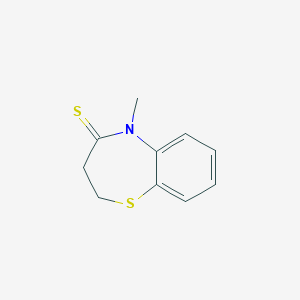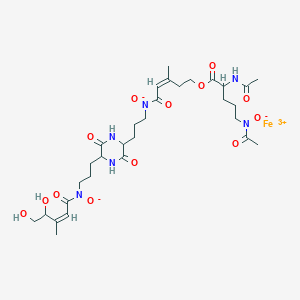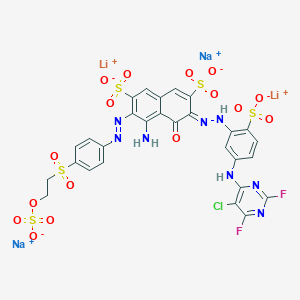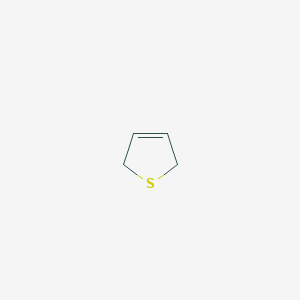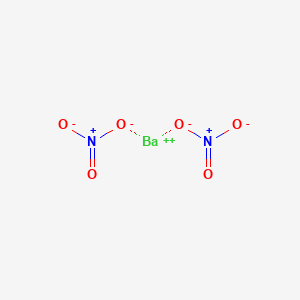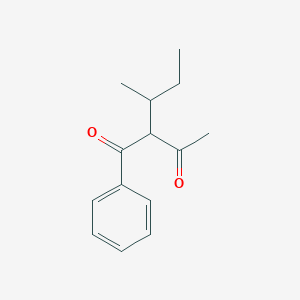
2-Sec-butyl-1-phenyl-1,3-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sec-butyl-1-phenyl-1,3-butanedione, also known as diacetyl, is a chemical compound that is commonly used in the food industry as a flavoring agent. It is also used in various other industries, including the fragrance and chemical industries. Despite its widespread use, diacetyl has been linked to a number of health concerns, including respiratory issues and neurological damage.
Mécanisme D'action
Diacetyl is known to act as a reactive electrophile, meaning that it can react with nucleophilic sites in biological molecules. This reactivity has been linked to a number of health concerns, particularly in relation to respiratory health. Diacetyl has been shown to cause damage to the epithelial cells that line the respiratory tract, leading to inflammation and other respiratory issues.
Effets Biochimiques Et Physiologiques
Diacetyl exposure has been linked to a number of biochemical and physiological effects. Studies have shown that 2-Sec-butyl-1-phenyl-1,3-butanedione can cause oxidative stress, impair mitochondrial function, and disrupt cellular signaling pathways. These effects have been linked to a number of health concerns, including respiratory and neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetyl has a number of advantages and limitations for use in lab experiments. Its reactivity makes it useful for studying nucleophilic reactions and cellular signaling pathways. However, its potential health hazards make it difficult to work with, particularly in large quantities. Additionally, the use of 2-Sec-butyl-1-phenyl-1,3-butanedione in lab experiments may not accurately reflect the effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in real-world settings.
Orientations Futures
There are a number of future directions for research on 2-Sec-butyl-1-phenyl-1,3-butanedione. One area of focus is the development of new diagnostic tools for respiratory diseases, including the use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury. Additionally, researchers are exploring new methods for reducing 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in the workplace and developing new treatments for respiratory and neurological damage caused by 2-Sec-butyl-1-phenyl-1,3-butanedione exposure.
Conclusion:
In conclusion, 2-Sec-butyl-1-phenyl-1,3-butanedione is a chemical compound that is widely used in the food, fragrance, and chemical industries. Despite its widespread use, 2-Sec-butyl-1-phenyl-1,3-butanedione has been linked to a number of health concerns, particularly in relation to respiratory and neurological health. Scientific research has been instrumental in identifying these health concerns and exploring potential solutions. As research continues, it is likely that new applications and uses for 2-Sec-butyl-1-phenyl-1,3-butanedione will emerge, along with new methods for reducing exposure and mitigating its potential health hazards.
Méthodes De Synthèse
The synthesis of 2-Sec-butyl-1-phenyl-1,3-butanedione can be achieved through a number of methods, including the oxidation of 2-butanol and the reaction of acetone with acetylene. However, the most commonly used method involves the reaction of butanone with acetyl chloride in the presence of anhydrous aluminum chloride. This method yields 2-Sec-butyl-1-phenyl-1,3-butanedione as the main product, along with a number of other byproducts.
Applications De Recherche Scientifique
Diacetyl has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated the potential health effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure, particularly in relation to respiratory and neurological health. Studies have also explored the potential use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury and the development of new diagnostic tools for respiratory diseases.
Propriétés
Numéro CAS |
10225-40-8 |
|---|---|
Nom du produit |
2-Sec-butyl-1-phenyl-1,3-butanedione |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-butan-2-yl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-4-10(2)13(11(3)15)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
Clé InChI |
KYIVSKWOJCLODL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



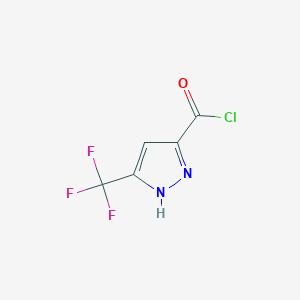
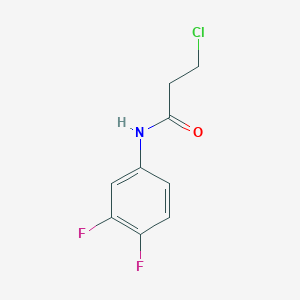
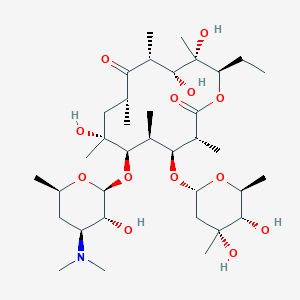
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
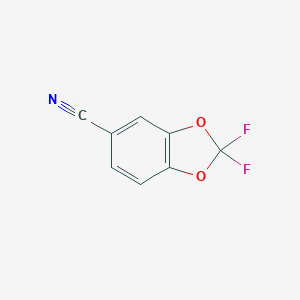
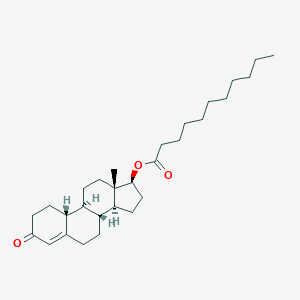
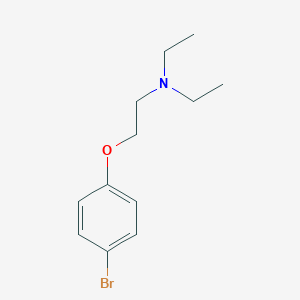
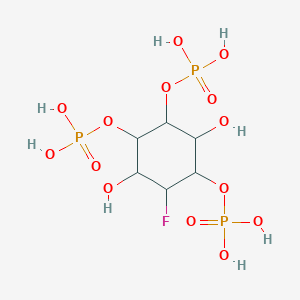
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
